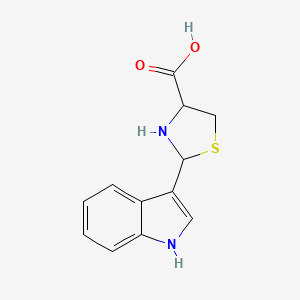

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

“2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” (ITC) is a thiazolidine derivative. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Synthesis Analysis

Thiazolidine derivatives can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives . The reaction between 1,2-aminothiols and aldehydes under physiological conditions can afford a thiazolidine product .Molecular Structure Analysis

The thiazolidine moiety is a five-membered ring consisting of four carbon atoms and one sulfur atom. The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes are fast under physiological conditions . The thiazolidine product remains stable and does not require any catalyst .Physical And Chemical Properties Analysis

The molecular formula of ITC is C12H12N2O2S and its molecular weight is 248.3 g/mol.Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A . Moreover, a study found that 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides, which are structurally similar to the compound , have inhibitory effects on SARS-CoV-2 RdRp .

Anti-inflammatory Activity

Indole derivatives have also been reported to have anti-inflammatory properties . This suggests that “2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown anticancer activity against various cancer cell lines . This suggests that “2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” could potentially be used in cancer research and treatment.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests that “2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that “2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that “2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid” could potentially be used in the development of new antidiabetic drugs.

Orientations Futures

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 2-(1h-indol-3-yl)thiazolidine-4-carboxylic acid, bind with high affinity to multiple receptors . Thiazolidine derivatives, another component of the compound, have been found to inhibit certain enzymes such as aldose reductase, phosphoinositide-3-kinase, Pim kinase, cyclooxygenase, D-glutamate ligase, and histone deacetylase .

Mode of Action

For instance, the inhibition of certain enzymes by thiazolidine derivatives can disrupt normal cellular functions .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways. Similarly, thiazolidine derivatives have been found to inhibit a variety of enzymes , which could impact numerous biochemical pathways.

Pharmacokinetics

The synthesis of thiazolidine derivatives has been studied to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid could have a wide range of molecular and cellular effects.

Action Environment

It is generally suggested that thiazolidine formation requires acidic conditions and the products are unstable under neutral conditions . This suggests that the pH of the environment could influence the action and stability of 2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid.

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10-11,13-14H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEBKLMRCKZPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)thiazolidine-4-carboxylic acid | |

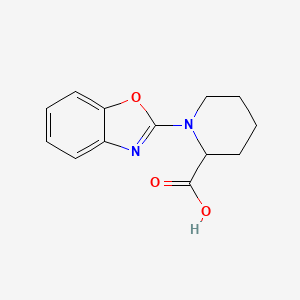

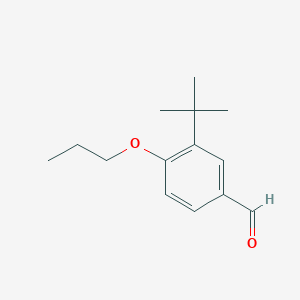

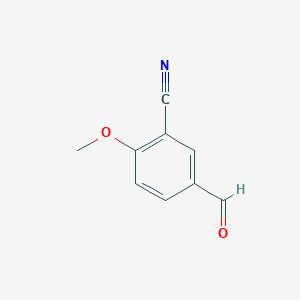

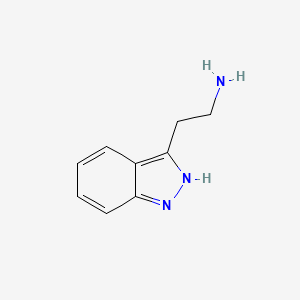

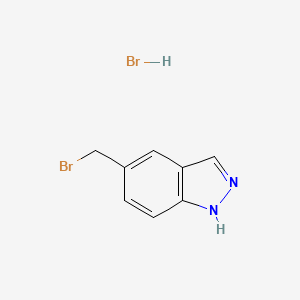

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)